molecular formula C9H11N3O3 B1425441 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid CAS No. 933759-51-4

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1425441
CAS No.: 933759-51-4
M. Wt: 209.2 g/mol
InChI Key: FIOMMYGNTCJCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 933759-51-4) is a key chemical building block and biochemical reagent used in life science research. This compound features a pyrimidine core, a common pharmacophore in medicinal chemistry, and is part of a class of 6-dialkylaminopyrimidine carboxamides that have been identified as promising scaffolds in anti-infective drug discovery. Scientific studies have shown that this chemical series exhibits potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, and possesses a novel mechanism of action that does not show cross-resistance with conventional front-line TB drugs . The morpholine-substituted pyrimidine core serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound in hit-to-lead optimization programs, where initial structure-activity relationship (SAR) studies aim to improve both the antitubercular potency and physicochemical properties of the resulting analogues . The compound is readily available from multiple chemical suppliers with a typical purity of 95% or higher . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOMMYGNTCJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Functionalization

  • Pyrimidine Core Functionalization : The starting point is often a dichloropyrimidine derivative, such as 4,6-dichloropyrimidine, which allows selective substitution at positions 4 and 6 due to the differing reactivity of chlorine atoms on the aromatic ring.

  • Suzuki Coupling for Alkylation at Position 4 : For derivatives with alkyl or aryl groups at position 4, Suzuki cross-coupling reactions are employed. For example, methylboronic acid reacts with 4-chloropyrimidine derivatives catalyzed by PdCl2(dppf) to introduce a methyl group at position 4 with good yield (~70-90%).

  • Hydrolysis to Carboxylic Acid : Esters formed during intermediate steps are hydrolyzed under alkaline conditions to yield the corresponding pyrimidine-4-carboxylic acid derivatives with excellent yields (often >90%).

Formation of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid

  • After morpholine substitution, the carboxylic acid group at position 4 is introduced or retained depending on the route:

    • If starting from a 4-carboxylic acid pyrimidine intermediate, the morpholine substitution at position 6 is the final step.

    • If starting from a 4-ester, hydrolysis follows the morpholine substitution to yield the target acid.

  • The overall yield of the final compound is typically in the range of 40-90%, depending on purification and reaction conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling (4-methylation) 4-chloropyrimidine + methylboronic acid, PdCl2(dppf), base, DMF or toluene, 70-90°C 70-90 Efficient methyl introduction at position 4
Ester Hydrolysis NaOH or KOH aqueous solution, reflux >90 Converts ester to carboxylic acid
Nucleophilic Aromatic Substitution Morpholine, polar aprotic solvent (DMF), 80-120°C 60-85 Substitution at position 6
Buchwald–Hartwig Amination Pd catalyst, ligand, base, morpholine, solvent, 80-110°C 75-90 Alternative to S_NAr with better selectivity
Final Purification Crystallization or chromatographic methods Ensures product purity

Analytical and Spectroscopic Data Supporting Preparation

  • NMR Spectroscopy : Characteristic proton signals for morpholine methylene groups appear at 3.19–3.69 ppm, confirming substitution. Pyrimidine ring protons typically resonate downfield (~8.9 ppm).

  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights, confirming the successful synthesis of the target compound.

  • Melting Points : Crystalline products often show sharp melting points, e.g., 155–240°C for related pyrimidine carboxamides, indicating purity.

Research Findings and Optimization Notes

  • The use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent facilitates the formation of amides from carboxylic acids and amines, including morpholine, under mild conditions with good yields.

  • The choice of solvent (DMF, DMSO) and temperature control are critical for maximizing yields and minimizing side reactions.

  • Purification by recrystallization from ethanol or chromatographic methods ensures removal of impurities and byproducts, crucial for biological testing applications.

  • Comparative studies show that Buchwald–Hartwig amination provides higher selectivity and yields than classical nucleophilic aromatic substitution, especially for sterically hindered or electronically deactivated pyrimidine rings.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

Chemical Properties and Structure

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring substituted with a morpholine group and a carboxylic acid functional group. Its molecular formula is C9H11N3O3C_9H_{11}N_3O_3 with a molecular weight of approximately 209.2 g/mol. The compound's structure allows for interactions with biological targets, making it suitable for various applications in drug development and research.

Medicinal Chemistry

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapeutics. Research indicates that related pyrimidine derivatives can inhibit enzymes involved in cell cycle regulation and protein degradation pathways, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Case Study: Inhibitory Activity

A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives demonstrated that modifications to the morpholine group could enhance inhibitory potency against specific enzymes. For instance, replacing the morpholine with a smaller substituent resulted in up to a tenfold increase in activity against NAPE-PLD .

Anti-inflammatory Applications

Research has shown that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In vitro studies revealed that certain analogs effectively suppressed COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science

The unique structural characteristics of this compound make it a candidate for developing new materials or as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to form stable complexes with metal ions may also be explored for applications in catalysis or material fabrication .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryEnzyme inhibitors for cancer treatmentEnhanced potency observed with structural modifications
Anti-inflammatoryInhibition of COX enzymesSignificant reduction in COX-2 activity
Material ScienceSynthesis of complex heterocyclesPotential use in catalysis and material development

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic Acid
  • Structure: Replaces morpholine with a benzyl(methyl)amino group.
  • Activity: Demonstrated potent antitubercular activity (MIC <1 μM) in phenotypic screening. The benzyl group enhances lipophilicity, improving membrane penetration .
  • Synthesis : Utilizes HATU/DIPEA-mediated amide coupling, similar to methods for 6-(Morpholin-4-yl) derivatives .
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Features a 4-chlorophenyl group at position 2 and a methyl group at position 4.
  • Properties : Higher molecular weight (248.67 g/mol) compared to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (209.20 g/mol). The chloro substituent may enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
6-(4-Methoxy-phenyl)pyrimidine-4-carboxylic Acid
  • Structure : Contains a methoxyphenyl group at position 5.

Heterocyclic Analogues

6-Morpholin-4-ylpyrazine-2-carboxylic Acid
  • Structure : Pyrazine ring instead of pyrimidine.
  • Impact : Pyrazine’s reduced basicity compared to pyrimidine may decrease solubility in polar solvents. Applications include organic synthesis intermediates .
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
  • Structure : Fused thiophene-pyrimidine system.
  • Activity : Exhibits broad-spectrum antimicrobial activity due to the thiophene ring’s planar structure, enhancing DNA intercalation .

Functional Group Modifications

8-Chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic Acid
  • Structure : Extended polycyclic system with indole and morpholine groups.
  • Applications : Investigated in oncology for kinase inhibition; the indole moiety contributes to π-π stacking interactions in ATP-binding pockets .
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
  • Structure : Piperidine ring at position 1 and methoxy group at position 6.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Use Reference
This compound C₉H₁₁N₃O₃ 209.20 Morpholine (6), COOH (4) Drug intermediate
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic acid C₁₃H₁₄N₄O₂ 266.28 Benzyl(methyl)amino (6), COOH (4) Antitubercular (MIC <1 μM)
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid C₁₂H₉ClN₂O₂ 248.67 4-Chlorophenyl (2), methyl (6) Organic synthesis intermediate
6-Morpholin-4-ylpyrazine-2-carboxylic acid C₉H₁₁N₃O₃ 209.20 Morpholine (6), pyrazine ring Solubility studies
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides Varies 250–350 Thiophene fusion, amide derivatives Antimicrobial agents

Key Findings and Implications

  • Substituent Effects : Morpholine enhances solubility, while aryl groups (e.g., chlorophenyl, methoxyphenyl) increase lipophilicity and target binding .
  • Biological Activity: Antitubercular activity is prominent in amino-substituted derivatives, whereas antimicrobial action correlates with fused heterocycles .
  • Synthetic Flexibility : Carboxylic acid at position 4 enables diverse derivatization via amide coupling, a common strategy across analogs .

Biological Activity

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a pyrimidine ring, a morpholine moiety, and a carboxylic acid functional group. This configuration contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.2 g/mol

The presence of the morpholine ring enhances the compound's interaction with biological targets, while the carboxylic acid group plays a crucial role in its solubility and reactivity. The pyrimidine ring is significant for its presence in various biological molecules, including nucleic acids.

This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway. This pathway is essential for regulating cell growth and survival, making it particularly relevant in cancer research. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it significantly inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells.

  • IC₅₀ Values :
    • MDA-MB-231 (TNBC): 0.126 μM
    • MCF10A (non-cancer): much higher IC₅₀ values indicating selectivity for cancer cells .

The compound also demonstrated effectiveness in vivo, inhibiting lung metastasis in TNBC models more potently than established drugs like TAE226 .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • Matrix Metalloproteinases (MMPs) : It inhibits MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .

Hypolipidemic Activity

Additionally, this compound has been reported to possess hypolipidemic activity, suggesting potential applications in metabolic disorders such as hyperlipidemia.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. Similar compounds with variations in substitution patterns have been studied to understand their effects on potency and selectivity:

Compound NameStructural FeaturesBiological Activity
2-(Morpholin-4-yl)pyrimidine-4-carboxylic acidSimilar pyrimidine and morpholine structureVaries; potential anticancer activity
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acidMethyl group addition at position 6Enhanced lipophilicity
5-(Morpholin-4-yl)pyrimidine-2-carboxylic acidMorpholine attached at position 5Different biological profile

These variations can significantly influence the pharmacological properties of the compounds.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound led to increased levels of caspase 9 in MCF7 cells, indicating induction of apoptosis .
  • In Vivo Studies :
    • In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound resulted in a marked reduction in metastatic nodules over a treatment period of 30 days .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation reactions between morpholine derivatives and pyrimidine precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are used to facilitate coupling and cyclization steps. Post-synthetic purification via recrystallization or column chromatography is critical for achieving high purity .
  • Optimization Tips :

  • Use inert gas purging to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity to improve crystallization efficiency.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Techniques :

  • X-ray crystallography (using SHELX software for refinement) for definitive structural confirmation .
  • HPLC (≥95% purity threshold) and LCMS for molecular weight validation .
  • NMR (1H/13C) to confirm substituent positions and purity .
    • Data Interpretation : Compare spectral data with computed or literature values to identify impurities (e.g., unreacted morpholine or pyrimidine intermediates).

Q. How should researchers handle solubility challenges and prepare stock solutions for biological assays?

  • Solubility Data :

SolventSolubility (mg/mL)
Ethanol0.25
DMSO20
DMF2
PBS (pH 7.2)1
  • Protocol : Dissolve in DMSO first, then dilute with PBS. Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound's electronic properties and reactivity in further derivatization?

  • Electronic Effects : The morpholine group donates electron density via its oxygen atom, enhancing nucleophilic substitution at the pyrimidine ring. This facilitates reactions like amidation or alkylation at the 4-carboxylic acid position .
  • Reactivity Comparison :

  • Morpholine vs. Piperidine : Morpholine’s oxygen increases polarity, improving aqueous solubility but reducing lipid membrane permeability.
  • Substituent Impact : Chlorophenyl groups (as in related compounds) enhance steric hindrance, slowing reaction kinetics .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps :

Verify compound purity (HPLC, NMR).

Standardize assay conditions (e.g., cell line viability, incubation time).

Use positive controls (e.g., known TLR7/9 inhibitors for activity comparisons) .

  • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent residues in stock solutions .

Q. How can computational docking studies predict interactions with biological targets like TLRs?

  • Protocol :

Generate 3D structures using software (e.g., AutoDock Vina).

Dock the compound into TLR7/9 binding pockets (PDB: 5GM8, 3WPF).

Validate predictions with SPR or ITC binding assays .

  • Key Findings : The morpholine-pyrimidine scaffold shows high affinity for TLR hydrophobic pockets, but steric clashes may reduce efficacy in bulkier derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.